molecular formula C18H20N2O2S B216360 N-(4-PHENOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-(4-PHENOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B216360
M. Wt: 328.4 g/mol
InChI Key: HMNMMZPZLJVXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a phenoxyphenyl group and a tetrahydrofuranylmethyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea moiety could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(tetrahydro-2-furanylmethyl)thiourea
  • N-(4-methoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea
  • N-(4-phenoxyphenyl)-N’-methylthiourea

Uniqueness

N-(4-phenoxyphenyl)-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both phenoxyphenyl and tetrahydrofuranylmethyl groups, which may impart distinct chemical and biological properties compared to other thioureas. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23)

InChI Key

HMNMMZPZLJVXAM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.